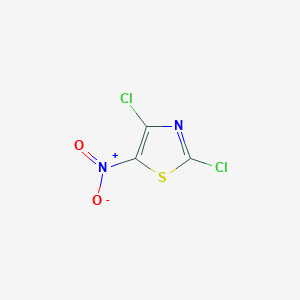

2,4-Dichloro-5-nitro-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWUPQUTAGSGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551223 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107190-42-1 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-5-nitro-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-dichloro-5-nitro-1,3-thiazole is a highly reactive heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its value lies primarily in its role as a versatile synthetic intermediate, or synthon, for the creation of novel, biologically active thiazole derivatives. The thiazole scaffold is a core component in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its chemical reactivity and potential applications in drug development.

Physicochemical Properties

The strategic placement of two chlorine atoms and a strong electron-withdrawing nitro group on the thiazole ring renders the molecule highly electrophilic and susceptible to nucleophilic substitution.[1] This reactivity is fundamental to its utility as a chemical building block.[1] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | Benchchem |

| CAS Number | 107190-42-1 | [1][2] |

| Molecular Formula | C₃Cl₂N₂O₂S | [2] |

| Molecular Weight | 199.01 g/mol | [1] |

| Melting Point | 38-39 °C (recrystallized from petroleum ether) | PrepChem.com |

| Appearance | Not explicitly stated, but related nitrothiazoles are often yellow powders. | |

| Solubility | Expected to have enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF).[1] | |

| Storage Condition | 2-8°C | [2] |

Reactivity and Chemical Profile

The core chemical value of this compound stems from its high reactivity, which makes it an excellent precursor for a diverse range of more complex molecules.[1]

-

Electrophilicity : The thiazole ring is typically an electron-rich system. However, the potent electron-withdrawing effects of the two chlorine atoms and the nitro group at the C5 position combine to make the thiazole nucleus highly electron-deficient and, therefore, highly electrophilic.[1]

-

Nucleophilic Substitution : This electrophilic nature makes the compound highly amenable to nucleophilic substitution reactions. Both chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups to construct complex molecular architectures.[1] The regioselectivity of these substitutions can often be controlled by tuning reaction conditions, such as temperature.[1]

-

Synthetic Utility : It serves as a critical starting material for developing novel 2,4-disubstituted thiazoles. This class of compounds is recognized for significant antimicrobial and anticancer properties.[1] Researchers utilize this reagent to generate libraries of compounds for screening against resistant pathogens and for investigating structure-activity relationships (SAR).[1]

Experimental Protocols

Synthesis of this compound

A direct nitration method has been documented to produce the title compound with high yield and purity.[1]

Materials:

-

2,4-dichlorothiazole (starting material)

-

98% Nitric acid (density = 1.51 g/mL)

-

Ice/water mixture

-

Low-boiling petroleum ether (for recrystallization)

Procedure:

-

Into 2 liters of 98% strength nitric acid, while stirring and cooling to maintain a temperature between 15° and 20°C, introduce 400 g (approx. 2.6 moles) of 2,4-dichlorothiazole in portions over the course of one hour.

-

After the addition is complete, discharge the reaction mixture in portions onto approximately 20 kg of an ice/water slurry with thorough stirring.

-

Filter the resulting cold precipitate using suction filtration.

-

Wash the filtered solid with water until it is neutral.

-

Dry the product. This method reportedly yields 494 g (95.5% of theoretical yield).

-

For further purification, the crude product can be recrystallized from low-boiling petroleum ether to yield crystals with a melting point of 38-39°C.

General Characterization Workflow

Following synthesis, the identity and purity of this compound would be confirmed using standard analytical techniques.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The spectrum is expected to show three distinct signals for the three carbon atoms of the thiazole ring. The C2 and C4 carbons, being directly attached to chlorine atoms, would exhibit significant downfield shifts. The C5 carbon, bonded to the nitro group, would also be substantially deshielded.[1]

-

¹H NMR: Due to the absence of protons on the thiazole ring, the ¹H NMR spectrum of the pure compound would not show any signals, confirming the full substitution of the ring.[1]

-

-

Mass Spectrometry (MS): Analysis by MS would be used to confirm the molecular weight of the compound (199.01 g/mol ) and its isotopic distribution pattern, which is characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: An IR spectrum would be used to confirm the presence of key functional groups. Characteristic absorption bands would be expected for the C-Cl bonds, the C=N and C-S bonds within the thiazole ring, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂).

Applications in Drug Discovery

While this compound is not typically an active pharmaceutical ingredient itself, its importance cannot be overstated. It is a foundational element for medicinal chemists to explore the chemical space of thiazole derivatives.[1] The general biological activities of the broader thiazole class are extensive and well-documented.[1]

-

Antimicrobial Agents : Thiazole-containing molecules are key structural components of numerous antibacterial and antifungal drugs.[1]

-

Anticancer Research : Thiazole derivatives have been shown to act as enzyme inhibitors or to induce apoptosis in cancer cells, making them a continued focus of oncology research.[1]

By providing a reactive scaffold, this compound enables the systematic modification of the thiazole core, facilitating the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

References

Solubility of 2,4-dichloro-5-nitro-1,3-thiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility Profile

A thorough literature search did not yield specific quantitative solubility data for 2,4-dichloro-5-nitro-1,3-thiazole in various organic solvents. The table below summarizes the current status of available data and highlights the need for experimental determination. A qualitative indication of solubility in petroleum ether can be inferred from recrystallization procedures mentioned in synthesis reports.

| Organic Solvent | Molar Solubility (mol/L) at 25°C | Gram Solubility ( g/100 mL) at 25°C | Data Source |

| Acetone | Data Not Available | Data Not Available | - |

| Acetonitrile | Data Not Available | Data Not Available | - |

| Chloroform | Data Not Available | Data Not Available | - |

| Dichloromethane | Data Not Available | Data Not Available | - |

| Dimethylformamide (DMF) | Data Not Available | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | - |

| Ethanol | Data Not Available | Data Not Available | - |

| Ethyl Acetate | Data Not Available | Data Not Available | - |

| Hexane | Data Not Available | Data Not Available | - |

| Isopropanol | Data Not Available | Data Not Available | - |

| Methanol | Data Not Available | Data Not Available | - |

| Petroleum Ether | Qualitative (Slightly Soluble) | Data Not Available | Inferred from Synthesis Protocols |

| Tetrahydrofuran (THF) | Data Not Available | Data Not Available | - |

| Toluene | Data Not Available | Data Not Available | - |

Experimental Protocols for Solubility Determination

The following are established methodologies for the quantitative determination of the solubility of solid organic compounds like this compound.

Equilibrium-Gravimetric Method

This classical and reliable method involves saturating a solvent with the solute and then determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven or vacuum desiccator

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, filter the solution using a syringe filter into a pre-weighed, clean, and dry container (e.g., a glass petri dish or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum desiccator can also be used for gentle drying.

-

Weighing and Calculation: Once the solvent is completely evaporated and the residue is dry, weigh the container with the solid residue. The mass of the dissolved this compound is the difference between this mass and the initial mass of the empty container. The solubility can then be calculated in g/L or mol/L.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Visible range. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials and Apparatus:

-

All materials from the gravimetric method

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Follow steps 1-3 of the Equilibrium-Gravimetric Method to prepare a saturated solution of this compound.

-

Sample Preparation for Analysis: Withdraw a known aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of a solid organic compound in a liquid solvent.

A Comprehensive Technical Guide on 2,4-Dichloro-5-nitro-1,3-thiazole: Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting point and stability, of 2,4-dichloro-5-nitro-1,3-thiazole. This compound is a valuable building block in medicinal chemistry, primarily utilized as a reactive intermediate for synthesizing novel, biologically active thiazole derivatives.[1] The presence of two chlorine atoms and a nitro group on the thiazole ring makes it a highly electrophilic and versatile synthon for creating complex molecular structures with potential therapeutic applications, including antimicrobial and anticancer agents.[1]

Physicochemical Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Source |

| Melting Point | 38-39 °C | PrepChem.com[2] |

| Storage Condition | 2-8 °C | ChemBK[3] |

| Molecular Formula | C₃Cl₂N₂O₂S | ChemBK[3] |

| Molar Mass | 199.02 g/mol | ChemBK[3] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in synthetic chemistry.

-

General Stability : The thiazole ring is generally stable.[1] However, the high degree of substitution with strongly electron-withdrawing groups (two chlorine atoms and a nitro group) renders the thiazole nucleus in this compound highly electrophilic.[1] This high reactivity, while beneficial for synthesis, may also influence its stability.

-

Thermal Stability : The recommended storage condition of 2-8°C suggests that the compound may be sensitive to higher temperatures.[3] While the thiazole ring itself is robust, highly substituted or strained heterocyclic rings can undergo transformations or rearrangements induced by heat, light, or chemical reagents.[1]

-

Reactivity : The electron-withdrawing nature of the substituents makes the compound highly susceptible to nucleophilic substitution reactions.[1] This reactivity is a key feature for its use as a synthetic intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic method.[2]

Objective: To synthesize this compound via nitration of 2,4-dichlorothiazole.

Materials:

-

2,4-dichlorothiazole (400 g, 2.6 mols)

-

98% strength nitric acid (2 liters, density=1.51)

-

Ice/water mixture (approx. 20 kg)

Procedure:

-

Cool 2 liters of 98% strength nitric acid in a suitable reaction vessel.

-

While stirring and maintaining the temperature between 15° and 20°C, introduce 400 g of 2,4-dichlorothiazole in portions over the course of one hour.

-

After the addition is complete, discharge the reaction mixture in portions onto approximately 20 kg of an ice/water mixture with thorough stirring.

-

Filter the resulting precipitate under suction while it is still cold.

-

Wash the collected solid with water until neutral.

-

Dry the product. The reported yield is approximately 494 g (95.5% of theory).

-

For further purification, the product can be recrystallized from low-boiling petroleum ether.[2]

General Protocol for Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate initially. As the temperature approaches the expected melting point (around 38°C), reduce the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

The recorded melting point range for a pure sample should be narrow (typically 1-2°C).

Visualizations

The following diagrams illustrate the synthesis workflow and a general workflow for assessing chemical stability.

Caption: Synthesis workflow for this compound.

Caption: General experimental workflow for assessing chemical stability.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2,4-dichloro-5-nitro-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-dichloro-5-nitro-1,3-thiazole (CAS No: 107190-42-1) is a highly reactive, polysubstituted heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery.[1] Its utility lies in the versatile thiazole core, a scaffold present in numerous FDA-approved drugs exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1] The presence of two chlorine atoms and a potent electron-withdrawing nitro group makes the molecule an excellent electrophile, highly amenable to nucleophilic substitution reactions for the synthesis of novel, biologically active derivatives.[1] This document provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a workflow for its preparation.

Molecular Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 107190-42-1 | [1][2] |

| Molecular Formula | C₃Cl₂N₂O₂S | [2] |

| Molecular Weight | 199.02 g/mol | [2] |

| InChI Key | UNWUPQUTAGSGOA-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted and Comparative)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms of the thiazole ring. The presence of two chlorine atoms and a nitro group is predicted to significantly deshield all three carbons, resulting in substantial downfield shifts.[1]

| Predicted Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 | > 165 | Attached to electronegative Nitrogen and Chlorine. |

| C4 | > 150 | Attached to electronegative Chlorine. |

| C5 | > 140 | Attached to a strongly electron-withdrawing Nitro group. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons directly attached to the thiazole ring, a standard ¹H NMR spectrum of pure this compound would not show any signals.[1]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by strong absorptions corresponding to the nitro group and the vibrations of the thiazole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| NO₂ | 1550 - 1500 and 1360 - 1300 | Asymmetric and Symmetric Stretching |

| C=N | 1650 - 1550 | Stretching |

| C-Cl | 850 - 550 | Stretching |

| Thiazole Ring | Various | Skeletal Vibrations |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.

| Parameter | Expected Value (m/z) | Notes |

| Molecular Ion [M]⁺ | 198 / 200 / 202 | Isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |

| Key Fragments | [M-NO₂]⁺, [M-Cl]⁺ | Fragmentation would likely involve the loss of the nitro group or a chlorine atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific data is unavailable, nitro-substituted heteroaromatic compounds typically exhibit absorption maxima in the UV region, potentially extending into the visible range depending on the electronic environment.

Synthesis and Experimental Protocols

The most direct route for preparing this compound is the electrophilic nitration of a pre-formed 2,4-dichlorothiazole scaffold.[1] This reaction targets the C5 position, which is activated for nitration.[1]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on the described method of direct nitration of 2,4-dichlorothiazole.[1]

Materials:

-

2,4-Dichlorothiazole

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

Equip a 250 mL round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Carefully charge the flask with concentrated sulfuric acid.

-

Begin stirring and cool the sulfuric acid to 0-5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in a separate ice bath.

-

Slowly add 2,4-dichlorothiazole portion-wise or via the dropping funnel to the cold, stirring sulfuric acid in the reaction flask. Maintain the internal temperature between 15°C and 20°C.[1]

-

Once the addition of the thiazole is complete, add the prepared nitrating mixture dropwise to the reaction flask over 30-45 minutes. It is critical to ensure the internal temperature does not exceed 20°C.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a beaker filled with crushed ice with vigorous stirring.

-

The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration.

-

Wash the solid product thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the product under a vacuum. This direct nitration method can yield a crude product with a purity of over 99%.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Protocol for Spectroscopic Analysis

Instrumentation:

-

NMR: 400 MHz (or higher) spectrometer.

-

IR: Fourier Transform Infrared (FTIR) spectrometer with ATR capability.

-

MS: High-resolution mass spectrometer (e.g., Q-TOF) with an Electron Ionization (EI) source.

-

UV-Vis: Dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR: Place a small amount of the solid product directly on the ATR crystal for analysis.

-

MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

UV-Vis: Prepare a stock solution of known concentration in a UV-grade solvent (e.g., ethanol or cyclohexane) and perform serial dilutions to obtain spectra within the linear range of the instrument.

Conclusion

This compound is a pivotal synthetic intermediate whose value is defined by the strategic placement of reactive and directing groups on the pharmaceutically significant thiazole ring. While comprehensive experimental spectroscopic data is not widely published, its structural characteristics can be reliably predicted. The synthesis via direct nitration of 2,4-dichlorothiazole is an efficient and high-yielding process. This guide provides the necessary theoretical and practical information for researchers to synthesize, characterize, and utilize this versatile compound in the development of novel chemical entities.

References

In-Depth NMR Analysis of 2,4-dichloro-5-nitro-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of 2,4-dichloro-5-nitro-1,3-thiazole, a key building block in medicinal chemistry. Due to the molecular structure of this compound, this guide will focus on the predictive ¹³C NMR data and provide a standardized experimental protocol for its acquisition.

¹H NMR Analysis

A standard ¹H NMR spectrum of this compound is not expected to show any signals.[1] This is because the molecule does not possess any hydrogen atoms directly bonded to its core structure. The absence of protons makes ¹H NMR spectroscopy unsuitable for the direct structural elucidation of this specific compound, but it can be a useful tool for assessing the purity of a sample by highlighting the absence of proton-bearing impurities.

¹³C NMR Analysis

The ¹³C NMR spectrum is crucial for the structural verification of this compound. The spectrum is predicted to display three distinct signals, corresponding to the three carbon atoms of the thiazole ring. The chemical shifts of these carbons are significantly influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. This leads to a substantial deshielding of all three carbon atoms, resulting in downfield chemical shifts.[1]

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the thiazole ring.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale for Chemical Shift |

| C2 | 150 - 160 | Attached to a chlorine atom and adjacent to a nitrogen atom, leading to significant deshielding. |

| C4 | 140 - 150 | Attached to a chlorine atom and adjacent to the nitro group, resulting in strong deshielding. |

| C5 | 125 - 135 | Directly bonded to the electron-withdrawing nitro group, causing a downfield shift. |

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that can dissolve the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar organic molecules.

-

Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

-

Pulse Sequence : Standard single-pulse sequence.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans to ensure a good signal-to-noise ratio for impurity detection.

-

Spectral Width : A spectral width of -2 to 12 ppm is typically sufficient.

For ¹³C NMR Spectroscopy:

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Spectral Width : A spectral width of 0 to 200 ppm is appropriate to cover the expected chemical shift range.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

References

Mass Spectrometry of 2,4-dichloro-5-nitro-1,3-thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2,4-dichloro-5-nitro-1,3-thiazole and its derivatives. Thiazole-containing compounds are significant in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a versatile precursor for synthesizing novel, biologically active thiazole derivatives.[1] Understanding the mass spectrometric fragmentation patterns of these molecules is crucial for their identification, characterization, and for metabolism studies.

Core Principles of Mass Spectrometry for Thiazole Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[3] This technique is instrumental in drug discovery and development for identifying and quantifying compounds.[3] For the analysis of this compound derivatives, key considerations include the ionization method and the analysis of isotopic patterns and fragmentation pathways.

Isotopic Pattern of Dichloro-Substituted Compounds

A defining characteristic in the mass spectrum of this compound derivatives is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] Consequently, a molecule containing two chlorine atoms will exhibit a distinctive pattern of three peaks in the molecular ion region (M+, M+2, and M+4) with relative intensities in a 9:6:1 ratio.[4] This pattern is a definitive indicator for the presence of two chlorine atoms in an unknown analyte.

Expected Fragmentation Pathways

The molecular ion of this compound would be expected to be prominent due to the stability of the aromatic ring. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O).

A logical workflow for analyzing these compounds by mass spectrometry is outlined below:

Caption: General workflow for the analysis of this compound derivatives by GC-MS.

The fragmentation of the thiazole ring itself is another important consideration. Studies on various thiazole derivatives have shown that the ring is relatively stable, often remaining intact as a fragment ion.[7]

The logical relationship for predicting fragmentation is as follows:

Caption: Predicted fragmentation pathways for this compound derivatives.

Quantitative Data Summary

The following table summarizes the expected key m/z values for the parent compound, this compound (C₃Cl₂N₂O₂S), based on its molecular formula and predicted fragmentation patterns.

| Ion/Fragment | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z Values | Notes |

| Molecular Ion [M]⁺ | C₃³⁵Cl₂N₂O₂S | 213.91 | 214, 216, 218 | Characteristic 9:6:1 isotopic pattern for two chlorine atoms. |

| [M-NO₂]⁺ | C₃Cl₂NS | 167.92 | 168, 170, 172 | Loss of the nitro group. The 9:6:1 isotopic pattern should be retained. |

| [M-Cl]⁺ | C₃³⁵ClN₂O₂S | 178.94 | 179, 181 | Loss of one chlorine atom. A 3:1 isotopic pattern for one chlorine atom would be observed. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are generalized for the analysis of small organic molecules like this compound derivatives and can be adapted as needed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable thiazole derivatives.

1. Sample Preparation:

-

Prepare a stock solution of the purified compound at a concentration of 1 mg/mL in a volatile solvent such as methanol or dichloromethane.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B or equivalent with an electron ionization (EI) source.

-

Injector: Splitless mode at 270°C.[6]

-

Column: A non-polar or medium-polarity capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile derivatives, LC-MS is the preferred method.

1. Sample Preparation:

-

Prepare a stock solution of the purified compound at 1 mg/mL in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

2. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column, such as a ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm), is a good starting point.

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

Start at 5% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Ionization Source: ESI in positive or negative ion mode. A screening run in both modes is recommended to determine the optimal ionization.

-

Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass data or a triple quadrupole for quantitative studies.

-

Scan Range: m/z 50-500.

Conclusion

The mass spectrometric analysis of this compound derivatives is characterized by the distinct isotopic pattern conferred by the two chlorine atoms. While specific fragmentation data is limited, predictions based on related compounds suggest fragmentation pathways involving the loss of the nitro group and cleavage of the thiazole ring. The experimental protocols provided for GC-MS and LC-MS offer a solid foundation for researchers to develop and validate methods for the characterization of these important pharmaceutical building blocks and their derivatives. Careful optimization of these methods will be essential for achieving the desired sensitivity and specificity for any given derivative.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of 2,4-Dichloro-5-Nitro-1,3-Thiazole with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,4-dichloro-5-nitro-1,3-thiazole with various nucleophiles. This compound is a highly reactive and versatile building block in medicinal chemistry and drug discovery, primarily due to the electron-deficient nature of the thiazole ring, which is activated by two chlorine atoms and a strong electron-withdrawing nitro group.[1] This guide details the underlying reaction mechanisms, regioselectivity, and provides available quantitative data and experimental protocols for its reactions with common nucleophiles such as amines, alkoxides, and thiols. The content is intended to serve as a valuable resource for researchers and scientists in designing and executing synthetic strategies involving this important heterocyclic intermediate.

Introduction: The Chemical Significance of this compound

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The title compound, this compound, serves as a critical precursor for the synthesis of novel 2,4-disubstituted-5-nitrothiazole derivatives, which are of significant interest in the development of new therapeutic agents.[1] The presence of two labile chlorine atoms at the C2 and C4 positions, coupled with the activating effect of the C5-nitro group, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), making it an attractive starting material for generating diverse chemical libraries.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the substitution of the chlorine atoms in this compound by nucleophiles is the nucleophilic aromatic substitution (SNAr) mechanism.[1] This process is a two-step addition-elimination sequence:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms (C2 or C4) bearing a chlorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The strong electron-withdrawing nitro group at the C5 position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.[1]

-

Departure of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion, which is a good leaving group, to yield the final substituted product.

The overall rate of the SNAr reaction is largely dependent on the stability of the Meisenheimer complex. The greater the stabilization of this intermediate, the lower the activation energy for its formation and the faster the reaction.

References

The Chemistry of 2,4-Dichloro-5-nitro-1,3-thiazole: A Guide to Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the 2,4-dichloro-5-nitro-1,3-thiazole ring system. While the significant electron deficiency of this heterocyclic core precludes electrophilic substitution, it renders the molecule a versatile precursor for nucleophilic substitution reactions. This document details the established synthesis of the title compound via electrophilic nitration and subsequently explores its primary mode of reactivity—nucleophilic aromatic substitution (SNAr)—offering insights into regioselectivity and reaction mechanisms.

Electrophilic Substitution: A Deactivated System

The this compound ring is profoundly deactivated towards electrophilic aromatic substitution. The cumulative electron-withdrawing effects of two chloro substituents and a potent nitro group significantly reduce the electron density of the thiazole ring. Electrophilic attack is therefore energetically unfavorable as it would involve the formation of a destabilized, positively charged intermediate. Consequently, reactions such as Friedel-Crafts alkylation and acylation, further nitration, or sulfonation on the this compound ring are not reported in the scientific literature and are considered synthetically unviable.

The primary route to this molecule involves an electrophilic substitution on a more electron-rich precursor, 2,4-dichlorothiazole.

Synthesis via Electrophilic Nitration of 2,4-Dichlorothiazole

The most common and efficient method for synthesizing this compound is the direct nitration of 2,4-dichlorothiazole.[1] This reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) acts as the electrophile. The chloro groups at the C-2 and C-4 positions are electron-withdrawing and direct the incoming electrophile to the C-5 position.[1]

Caption: Synthetic workflow for the nitration of 2,4-dichlorothiazole.

Table 1: Synthesis of this compound

| Reactant | Moles | Reagent | Volume/Amount | Temperature (°C) | Duration | Yield (%) | Reference |

|---|

| 2,4-Dichlorothiazole | 2.6 | 98% Nitric Acid | 2 Liters | 15-20 | 1 hour | 95.5 |[1] |

Experimental Protocol: Nitration of 2,4-Dichlorothiazole

Into 2 liters of 98% strength nitric acid, 400 g (2.6 moles) of 2,4-dichlorothiazole are introduced in portions over the course of one hour, while maintaining the temperature between 15°C and 20°C with stirring and cooling. After the addition is complete, the mixture is carefully discharged in portions onto approximately 20 kg of an ice/water mixture with thorough stirring. The resulting precipitate is filtered off under suction while still cold, washed with water until neutral, and subsequently dried. This procedure yields approximately 494 g (95.5% of theory) of this compound.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reactivity

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[1] The strong electron-withdrawing nitro group, in concert with the two chlorine atoms, activates the C-2 and C-4 positions for attack by nucleophiles.

The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a chloride leaving group to restore aromaticity. The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Regioselectivity of Nucleophilic Attack

Nucleophilic substitution can occur at either the C-2 or C-4 position. The regioselectivity is governed by a combination of electronic and steric factors. For halogenated thiazoles, the C-2 position is generally more reactive towards nucleophiles. This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen and sulfur heteroatoms. While the nitro group at C-5 activates both positions, the inherent reactivity of the C-2 position often leads to it being the major site of substitution.

Caption: Regioselectivity in the SNAr of this compound.

Table 2: Predicted Regioselectivity of Nucleophilic Substitution

| Nucleophile Class | Example Nucleophile | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Amines | R-NH₂ | 2-Amino-4-chloro-5-nitrothiazole | 4-Amino-2-chloro-5-nitrothiazole |

| Alkoxides | R-O⁻ | 2-Alkoxy-4-chloro-5-nitrothiazole | 4-Alkoxy-2-chloro-5-nitrothiazole |

| Thiolates | R-S⁻ | 2-Thioether-4-chloro-5-nitrothiazole | 4-Thioether-2-chloro-5-nitrothiazole |

| Azide | N₃⁻ | 2-Azido-4-chloro-5-nitrothiazole | 4-Azido-2-chloro-5-nitrothiazole |

| Hydrazine | N₂H₄ | 2-Hydrazinyl-4-chloro-5-nitrothiazole | 4-Hydrazinyl-2-chloro-5-nitrothiazole |

Note: The regiochemical outcomes presented in this table are based on the general reactivity principles of halogenated thiazoles. Specific experimental validation for each class of nucleophile with this compound is required.

Representative Experimental Protocol for Nucleophilic Substitution

The following is a generalized, representative protocol for the reaction of this compound with an amine nucleophile. This protocol is based on standard SNAr conditions for related heterocyclic systems and should be optimized for specific substrates.

To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., acetonitrile, DMF, or THF) is added the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.). The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired substituted thiazole derivative.

Conclusion

References

The Versatile Scaffold: A Technical Guide to the Biological Potential of 2,4-Dichloro-5-nitro-1,3-thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Among the various substituted thiazoles, derivatives of 2,4-dichloro-5-nitro-1,3-thiazole represent a particularly promising class of molecules. The presence of two reactive chlorine atoms and a strongly electron-withdrawing nitro group makes this scaffold a versatile synthon for the synthesis of a diverse array of derivatives with significant biological potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of these promising compounds.

From a Reactive Core to a Spectrum of Activity

This compound serves as a highly reactive intermediate for the development of novel 2,4-disubstituted thiazoles.[1] Its utility in medicinal chemistry is underscored by the wide range of pharmacological activities exhibited by thiazole derivatives, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The strategic placement of substituents on the thiazole ring allows for the fine-tuning of biological activity, making it a subject of intense research in the quest for new therapeutic agents.

Anticancer Potential: Targeting Uncontrolled Cell Growth

Derivatives of the 5-nitrothiazole scaffold have demonstrated notable anticancer activity against various human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, key processes in controlling the proliferation of cancer cells.

Quantitative Anticancer Activity

The cytotoxic effects of various 2,4-disubstituted-5-nitrothiazole derivatives have been evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Anilino-4-substituted-5-aroylthiazoles | HeLa, A549, HT-29 | 0.03 - 0.24 | [2] |

| 2-Anilino-4-amino-5-aroylthiazoles | HeLa | G2/M arrest | [3] |

| Benzothiadiazinyl Hydrazinecarboxamides | Various | Moderate to Good | [4] |

Note: The data presented is for broader classes of substituted thiazoles, highlighting the potential of derivatives that can be synthesized from this compound.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The 5-nitrothiazole moiety is a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown efficacy against a range of bacteria and fungi. The nitro group is often crucial for their antibacterial action, which is believed to involve reductive activation by microbial nitroreductases.

Quantitative Antimicrobial Activity

The antimicrobial potency of these derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [5] |

| 2-substituted aminothiazoles | S. aureus, S. epidermidis, E. coli, K. pneumoniae | Comparable to ampicillin | [6] |

Note: The data presented is for broader classes of substituted thiazoles, highlighting the potential of derivatives that can be synthesized from this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and biological evaluation of these compounds.

Synthesis of 2-Arylamino-4-chloro-5-nitrothiazole Derivatives

A general method for the synthesis of 2-arylamino-4-chloro-5-nitrothiazole derivatives involves the nucleophilic substitution of one of the chlorine atoms of the starting material, this compound, with an appropriate arylamine.

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, acetonitrile).

-

Add the desired arylamine to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows.

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: A potential signaling pathway for the anticancer activity of 5-nitrothiazole derivatives, leading to cell cycle arrest and apoptosis.

Conclusion

Derivatives of this compound represent a rich source of biologically active molecules with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with the versatility of their synthesis, make them an attractive scaffold for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore and unlock the full therapeutic potential of this promising class of compounds. Further studies focused on elucidating precise mechanisms of action and optimizing structure-activity relationships will be crucial in translating their biological potential into novel therapeutic agents.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-dichloro-5-nitro-1,3-thiazole from 2,4-dichlorothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-5-nitro-1,3-thiazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its value lies in its role as a versatile synthetic intermediate for the preparation of a wide array of novel, biologically active thiazole derivatives. The thiazole ring is a core structural motif in numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The presence of two chlorine atoms and a potent electron-withdrawing nitro group makes this compound a highly reactive scaffold, particularly amenable to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic and regioselective introduction of various functional groups at the C2 and C4 positions, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the electrophilic nitration of 2,4-dichlorothiazole. The electron-withdrawing nature of the two chlorine atoms deactivates the thiazole ring towards electrophilic attack but directs the substitution to the C5 position. The reaction is typically carried out using a strong nitrating agent, such as concentrated nitric acid.

Reaction Scheme

Caption: Nitration of 2,4-dichlorothiazole.

Experimental Protocol

This protocol details a high-yield synthesis of this compound via the direct nitration of 2,4-dichlorothiazole.

Materials and Equipment:

-

2,4-dichlorothiazole

-

98% Nitric acid

-

Ice/water bath

-

Round-bottom flask with stirring capabilities

-

Dropping funnel

-

Suction filtration apparatus (e.g., Büchner funnel and flask)

-

Clay plates or vacuum oven for drying

-

Low-boiling petroleum ether for recrystallization (optional)

Safety Precautions:

-

Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic and requires careful temperature control.

-

Perform the quenching step slowly and carefully to avoid excessive heat generation and splashing.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice/water bath for cooling, place 2 liters of 98% nitric acid.

-

Addition of Substrate: While stirring and maintaining the internal temperature between 15°C and 20°C, add 400 g (2.6 moles) of 2,4-dichlorothiazole in portions over the course of one hour.[2]

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at the same temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

-

Work-up and Isolation:

-

Carefully discharge the reaction mixture in portions onto approximately 20 kg of an ice/water mixture with vigorous stirring.[2]

-

A precipitate will form. Filter the solid product under suction while it is still cold.

-

Wash the collected solid with cold water until the washings are neutral to litmus paper.

-

-

Drying and Purification:

Process Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Synthesis Data

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) | Melting Point (°C) |

| 2,4-dichlorothiazole | C₃HCl₂NS | 154.03 | 400 g | 2.6 | - | - |

| 98% Nitric acid | HNO₃ | 63.01 | 2 L | ~47 | - | - |

| This compound | C₃Cl₂N₂O₂S | 199.02 | 494 g | - | 95.5 | 38-39 |

Characterization Data

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 107190-42-1 |

| Appearance | Expected to be a solid at room temperature. |

| ¹H NMR | No protons are attached to the thiazole ring, so no signals are expected in the aromatic region from the core structure. |

| ¹³C NMR | Three distinct signals are expected for the three carbon atoms of the thiazole ring. The C2 and C4 carbons, being directly attached to chlorine atoms, would exhibit significant downfield shifts. The C5 carbon, bonded to the nitro group, would also be significantly deshielded.[1] |

| Mass Spec. | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 199.02 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Application Notes

This compound is a valuable building block for the synthesis of various biologically active compounds. The electron-deficient nature of the thiazole ring, enhanced by the three electron-withdrawing groups, makes it highly susceptible to nucleophilic attack at the C2 and C4 positions. This allows for the selective displacement of the chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate libraries of 2,4-disubstituted-5-nitrothiazoles.

Applications in Antimicrobial Drug Discovery

Thiazole derivatives are known to possess significant antimicrobial properties.[1] The this compound scaffold can be utilized to synthesize novel antimicrobial agents. For instance, reaction with various primary and secondary amines can lead to the formation of 2-amino-4-chloro-5-nitrothiazoles and 2,4-diamino-5-nitrothiazoles. These derivatives can be further functionalized to explore their antibacterial and antifungal activities. The nitro group at the C5 position is often a key pharmacophore in antimicrobial compounds.

Applications in Anticancer Research

The thiazole moiety is present in several anticancer drugs.[1] this compound can serve as a precursor for the synthesis of novel compounds with potential antitumor activity. The chlorine atoms can be displaced by nucleophiles containing pharmacologically relevant fragments. These synthesized compounds can then be screened for their efficacy against various cancer cell lines to identify new lead compounds for anticancer drug development. The mechanisms of action for such thiazole-containing molecules can include enzyme inhibition and the induction of apoptosis in cancer cells.[1]

Logical Relationship for Derivatization

References

Application Note: Synthesis of 2,4-Dichloro-5-nitrothiazole via Direct Nitration

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Dichloro-5-nitro-1,3-thiazole is a valuable chemical building block in medicinal chemistry and drug discovery.[1] Its utility stems from its role as a versatile synthon for creating novel, biologically active thiazole derivatives, which are prominent in pharmaceuticals for their antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The presence of two chlorine atoms and a nitro group makes the molecule a highly reactive intermediate for constructing complex molecular architectures.[1] The most direct method for its synthesis is the electrophilic nitration of the 2,4-dichlorothiazole scaffold.[1]

Reaction Principle The synthesis of 2,4-dichloro-5-nitrothiazole is achieved through an electrophilic aromatic substitution reaction. This reaction targets the C-5 position of the thiazole ring.[1] The reaction is typically performed using a strong nitrating agent, such as 98% nitric acid.[2] In some aromatic nitrations, sulfuric acid is used as a catalyst and dehydrating agent to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[1] The electron-withdrawing chloro substituents at the C-2 and C-4 positions direct the electrophilic substitution to the C-5 position.[1]

Quantitative Data Summary

The following table summarizes the reaction parameters for the direct nitration of 2,4-dichlorothiazole to yield 2,4-dichloro-5-nitrothiazole. Under optimized conditions, this direct nitration can achieve high yields and purity after a simple aqueous workup.[1]

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorothiazole | [2] |

| Amount of Starting Material | 400 g (2.6 moles) | [2] |

| Nitrating Agent | 98% Nitric Acid | [2] |

| Volume of Nitrating Agent | 2 Liters (~47 moles) | [2] |

| Reaction Temperature | 15-20 °C | [2] |

| Reaction Duration | 1 hour (for addition) | [2] |

| Reported Yield | 95.5% (494 g) | [2] |

| Reported Purity | >99% (after workup) | [1] |

| Melting Point of Product | 38-39 °C (recrystallized) | [2] |

Experimental Protocol

This protocol is based on the synthesis of 2,4-dichloro-5-nitro-thiazole as detailed in published procedures.[2]

Materials:

-

2,4-dichlorothiazole (400 g, 2.6 mol)

-

98% Nitric acid (d=1.51) (2 L)

-

Ice/water mixture (~20 kg)

-

Distilled water (for washing)

-

Low-boiling petroleum ether (for recrystallization, optional)

Equipment:

-

Large reaction vessel (e.g., 5L three-necked flask) equipped with a mechanical stirrer, thermometer, and addition funnel

-

Cooling bath (ice-salt or cryostat)

-

Large beaker or vessel for quenching (~30 L)

-

Büchner funnel and vacuum flask for suction filtration

-

Drying apparatus (e.g., clay plates, vacuum oven)

Procedure:

-

Preparation: Place 2 liters of 98% strength nitric acid into the reaction vessel. Begin stirring and cool the acid to 15 °C using an external cooling bath.

-

Addition of Reactant: While maintaining the internal temperature between 15 °C and 20 °C, slowly add 400 g (2.6 moles) of 2,4-dichlorothiazole to the stirred nitric acid. The addition should be done in portions over the course of one hour to ensure adequate temperature control.

-

Reaction Quenching: Prepare a mixture of approximately 20 kg of crushed ice and water in a large vessel. Once the addition of 2,4-dichlorothiazole is complete, carefully discharge the reaction mixture in portions onto the ice/water mixture with vigorous stirring. A precipitate will form.

-

Filtration: Filter the resulting solid precipitate from the cold aqueous mixture using a Büchner funnel under vacuum.

-

Washing: Wash the collected solid on the filter with cold water until the filtrate is neutral (test with pH paper).

-

Drying: Dry the washed product. The reference protocol suggests drying between clay plates.[2] Alternatively, a vacuum oven at a low temperature can be used. This procedure yields 494 g (95.5% of theory) of 2,4-dichloro-5-nitrothiazole.[2]

-

Purification (Optional): For higher purity, the product can be recrystallized from low-boiling petroleum ether. The melting point of the recrystallized sample is 38-39 °C.[2]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the nitration of 2,4-dichlorothiazole.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2,4-dichloro-5-nitro-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-5-nitro-1,3-thiazole is a highly functionalized and electron-deficient heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two reactive chlorine atoms and a strongly electron-withdrawing nitro group makes it an ideal substrate for sequential and regioselective functionalization. The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for C-C bond formation, is particularly well-suited for the arylation of this scaffold. The resulting 2,4-diaryl-5-nitro-1,3-thiazole derivatives are valuable precursors for the synthesis of novel bioactive molecules, including potential kinase inhibitors, and antimicrobial and anticancer agents.[1]

This document provides detailed application notes and experimental protocols for the selective mono- and diarylation of this compound using the Suzuki-Miyaura coupling reaction.

Logical Relationship: Regioselectivity in Cross-Coupling

The differential reactivity of the two chlorine atoms in this compound allows for controlled, stepwise arylation. The C2 position is generally more electron-deficient than the C4 position, rendering the C2-Cl bond more susceptible to oxidative addition by a palladium(0) catalyst. This inherent reactivity hierarchy can be exploited to achieve selective mono-arylation at the C2 position under milder reaction conditions. Subsequent coupling at the C4 position can be achieved under more forcing conditions to yield unsymmetrically substituted diarylthiazoles, or a one-pot diarylation can be performed at elevated temperatures.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-nitro-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dichloro-5-nitro-1,3-thiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive chlorine atoms and an electron-withdrawing nitro group on the thiazole core.[1] These features allow for selective functionalization through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of substituted 5-nitrothiazole derivatives.

The electron-deficient nature of the thiazole ring, enhanced by the nitro group, influences the reactivity of the chloro substituents in the catalytic cycle.[1] In analogous dichlorinated heterocyclic systems, reaction conditions can be tuned to achieve either mono- or di-substitution. For instance, in the Suzuki-Miyaura coupling of a related dichloro-thiadiazole, conducting the reaction at room temperature selectively yields mono-arylated products, whereas higher temperatures favor the formation of di-substituted products.[1] This principle can be applied to the selective synthesis of 2-substituted-4-chloro-5-nitro-1,3-thiazoles or 2,4-disubstituted-5-nitro-1,3-thiazoles.

I. Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted 5-Nitrothiazoles

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[1] The reactivity of the two chlorine atoms can be modulated by the reaction temperature to achieve either mono- or di-arylation.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Expected Yields

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | RT | 2-Phenyl-4-chloro-5-nitro-1,3-thiazole | 60-75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | RT | 2-(4-Methoxyphenyl)-4-chloro-5-nitro-1,3-thiazole | 65-80 |

| 3 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ | Toluene/H₂O | 100 | 2,4-Diphenyl-5-nitro-1,3-thiazole | 70-85 |

| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (6) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 2,4-Bis(4-methoxyphenyl)-5-nitro-1,3-thiazole | 75-90 |

Experimental Protocol: Mono-arylation (Exemplary for Entry 1)

-

To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add degassed toluene (10 mL) and water (2 mL).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Experimental Protocol: Di-arylation (Exemplary for Entry 3)

-

Follow steps 1-4 of the mono-arylation protocol, using phenylboronic acid (2.5 mmol), potassium carbonate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.10 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Follow steps 6-9 of the mono-arylation protocol for workup and purification.

II. Buchwald-Hartwig Amination: Synthesis of Amino-Substituted 5-Nitrothiazoles

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to various amino-substituted 5-nitrothiazoles. Similar to the Suzuki coupling, regioselectivity can be controlled by tuning the reaction conditions.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation: Buchwald-Hartwig Amination Conditions and Expected Yields

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Product | Expected Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 80 | 4-(4-Chloro-5-nitro-1,3-thiazol-2-yl)morpholine | 65-80 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | N-(4-Chloro-5-nitro-1,3-thiazol-2-yl)aniline | 60-75 |

| 3 | Morpholine | Pd₂(dba)₃ (4) | XPhos (8) | NaOtBu | Toluene | 110 | 4,4'-(5-Nitro-1,3-thiazole-2,4-diyl)dimorpholine | 70-85 |

| 4 | Aniline | Pd(OAc)₂ (4) | BINAP (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | N²,N⁴-Diphenyl-5-nitro-1,3-thiazole-2,4-diamine | 65-80 |

Experimental Protocol: Mono-amination (Exemplary for Entry 1)

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add a solution of this compound (1.0 mmol) in toluene (5 mL).

-

Add morpholine (1.2 mmol).

-

Seal the tube and heat the mixture at 80 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate).

III. Sonogashira Coupling: Synthesis of Alkynyl-Substituted 5-Nitrothiazoles

The Sonogashira coupling enables the introduction of alkyne moieties onto the thiazole ring. The higher reactivity of iodo- and bromo-substituents compared to chloro-substituents is well-established.[2] Therefore, the coupling of this compound may require more forcing conditions.

General Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of this compound.

Data Presentation: Sonogashira Coupling Conditions and Expected Yields

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Product | Expected Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 2-Chloro-5-nitro-4-(phenylethynyl)-1,3-thiazole | 50-65 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 70 | 2-Chloro-5-nitro-4-((trimethylsilyl)ethynyl)-1,3-thiazole | 55-70 |

Experimental Protocol: Mono-alkynylation (Exemplary for Entry 1)

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol).

-

Evacuate and backfill with argon three times.

-

Add degassed THF (10 mL) and triethylamine (3.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours.

-

Cool to room temperature and filter off the ammonium salt.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

References

synthesis of 2-amino-4-chloro-5-nitrothiazole from 2,4-dichloro-5-nitro-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-amino-4-chloro-5-nitrothiazole, a key intermediate in the development of various pharmaceutically active compounds. The synthesis involves a regioselective nucleophilic aromatic substitution reaction starting from 2,4-dichloro-5-nitro-1,3-thiazole.

Introduction